Pentyl(2,4,4-trimethylpentan-2-yl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H29N |
|---|---|
Molecular Weight |
199.38 g/mol |
IUPAC Name |
2,4,4-trimethyl-N-pentylpentan-2-amine |
InChI |
InChI=1S/C13H29N/c1-7-8-9-10-14-13(5,6)11-12(2,3)4/h14H,7-11H2,1-6H3 |
InChI Key |
DGGURIUKRYZUDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Advancements for Pentyl 2,4,4 Trimethylpentan 2 Yl Amine and Analogues
Historical and Classical Synthetic Approaches to Branched Secondary Amines
Historically, the synthesis of secondary amines was dominated by the direct alkylation of ammonia (B1221849) or primary amines with alkyl halides. wikipedia.orgfishersci.co.uk This approach, a form of nucleophilic aliphatic substitution, involves the reaction of an amine's lone pair of electrons with an alkyl halide. libretexts.org While straightforward in principle, this method is fraught with practical difficulties, primarily a lack of selectivity. wikipedia.org
The initial reaction between a primary amine and an alkyl halide produces the desired secondary amine. However, this secondary amine is itself a nucleophile, often more so than the starting primary amine, and can react with another molecule of the alkyl halide to form a tertiary amine. libretexts.org This process can continue, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org The result is typically a complex mixture of primary, secondary, tertiary, and quaternary ammonium salts, which are difficult and costly to separate. libretexts.org
For example, reacting 2,4,4-trimethylpentan-2-amine with a pentyl halide under classical conditions would be expected to yield not only the target pentyl(2,4,4-trimethylpentan-2-yl)amine but also significant quantities of dithis compound and the corresponding quaternary ammonium salt. The inherent challenge of controlling the extent of alkylation made these classical methods inefficient for the targeted synthesis of pure, sterically hindered secondary amines. masterorganicchemistry.com An exception exists where extreme steric hindrance around the nitrogen atom can physically prevent over-alkylation, a principle that has been leveraged in more controlled modern adaptations. designer-drug.com
Contemporary Methodologies for the Preparation of this compound and Related Structures
Modern organic synthesis has developed several powerful techniques to overcome the limitations of classical methods, enabling the efficient and selective preparation of complex amines like this compound.
Reductive Amination Strategies from Ketone Precursors
Reductive amination is arguably one of the most important and widely used methods for synthesizing secondary and tertiary amines today. stackexchange.com This powerful and reliable strategy avoids the over-alkylation problems inherent in direct alkylation with alkyl halides. masterorganicchemistry.comstackexchange.com The process involves two key steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. harvard.edu
For the synthesis of this compound, two primary reductive amination pathways are possible:
Reaction of 2,4,4-trimethylpentan-2-amine with pentanal .
Reaction of pentylamine with 4,4-dimethyl-2-pentanone .
The reaction is typically performed as a one-pot procedure where the amine and carbonyl compound equilibrate with the iminium ion intermediate. A carefully chosen reducing agent, present in the same pot, then selectively reduces the iminium ion as it is formed. harvard.edu The key to the success of this method lies in the use of mild reducing agents that are more reactive towards the protonated iminium ion than the starting ketone or aldehyde. masterorganicchemistry.com
Several specialized hydride reagents have been developed for this purpose. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are among the most common. harvard.eduorganic-chemistry.org Sodium triacetoxyborohydride is particularly popular due to its mildness, selectivity, and the fact that it does not release toxic cyanide gas, unlike NaBH₃CN under acidic conditions. masterorganicchemistry.comharvard.edu The reaction is often carried out in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF), sometimes with a small amount of acetic acid to catalyze iminium ion formation. stackexchange.com
| Reducing Agent | Chemical Formula | Key Advantages | Considerations |
|---|---|---|---|
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High selectivity for imines/iminium ions; mild; non-toxic byproducts. harvard.edu | Moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective at controlled pH (6-7). harvard.edu | Highly toxic; can release HCN gas in acidic conditions. harvard.edu |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde/ketone. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Clean, atom-economical. | Requires specialized equipment; catalyst can be sensitive to functional groups. |
Alkylation Routes from Primary Amines and Halides
While classical alkylation is plagued by poor selectivity, modern variations can offer better control, particularly when synthesizing sterically hindered amines. designer-drug.com The significant steric bulk of the 2,4,4-trimethylpentan-2-yl (tert-octyl) group can be used to advantage. When reacting the primary amine, 2,4,4-trimethylpentan-2-amine, with a pentyl halide (e.g., 1-bromopentane), the formation of the secondary amine is sterically less demanding than the subsequent formation of the tertiary amine. The bulky tert-octyl group shields the nitrogen atom of the newly formed secondary amine, kinetically disfavoring a second alkylation event. designer-drug.com
To further enhance selectivity for mono-alkylation, reaction conditions can be carefully controlled. Using a significant excess of the primary amine shifts the statistical probability of the reaction toward the formation of the secondary amine. libretexts.org The reaction also requires a base to neutralize the hydrohalic acid (e.g., HBr) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. fishersci.co.uk Common bases for this purpose include potassium carbonate or an excess of a non-nucleophilic tertiary amine like triethylamine.
| Component | Example | Role in the Reaction |
|---|---|---|
| Primary Amine | 2,4,4-Trimethylpentan-2-amine | Nucleophile (often used in excess). libretexts.org |
| Alkyl Halide | 1-Bromopentane or 1-Iodopentane | Electrophile; Iodides are more reactive than bromides, which are more reactive than chlorides. fishersci.co.uk |
| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | Neutralizes the HX byproduct. fishersci.co.uk |
| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) | Polar aprotic solvent to dissolve reactants. |
Hydroamination Approaches for Sterically Hindered Amines
Hydroamination represents a highly atom-economical approach to amine synthesis, as it involves the direct addition of an N-H bond across a carbon-carbon double or triple bond with no byproducts. benthamopen.commdpi.com The synthesis of this compound via this method would involve the intermolecular reaction between 2,4,4-trimethylpentan-2-amine and 1-pentene.
This transformation is thermodynamically challenging and typically requires a catalyst to proceed at a reasonable rate. mdpi.com A wide range of catalysts, including those based on alkali metals, alkaline earth metals, lanthanides, and other transition metals, have been developed. libretexts.org The reaction's primary challenge, especially for sterically hindered substrates, is achieving high conversion and controlling regioselectivity. The addition can result in either the Markovnikov product (addition to the more substituted carbon) or the anti-Markovnikov product. libretexts.org For the reaction of 2,4,4-trimethylpentan-2-amine with 1-pentene, the anti-Markovnikov product is the desired linear pentyl adduct. Certain catalytic systems, such as those involving hydroboration followed by electrophilic amination, have been developed to achieve high anti-Markovnikov selectivity.
While powerful, hydroamination of sterically hindered amines can be low-yielding, and finding a suitable catalyst that is reactive enough to overcome the steric hindrance of the tert-octyl amine while maintaining high selectivity remains a key area of research. nih.gov
Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig Amination) for Bulky Anilines
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a versatile and efficient method for forming carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com The reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate. youtube.com It has been particularly transformative for the synthesis of bulky anilines, which are often difficult to prepare using traditional nucleophilic aromatic substitution methods. wikipedia.org
The catalytic cycle typically involves:
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form an arylpalladium(II) complex. numberanalytics.com
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates it to form a palladium-amido complex. youtube.com
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst. numberanalytics.com
The success of this reaction is highly dependent on the choice of ligand attached to the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and RuPhos, are crucial for promoting the key steps of the catalytic cycle, especially for challenging or sterically hindered substrates. numberanalytics.comyoutube.com While the Buchwald-Hartwig amination is the preeminent method for C(aryl)-N bond formation, its application for the synthesis of purely aliphatic secondary amines from alkyl halides is less common and faces different mechanistic challenges, such as competing β-hydride elimination. Therefore, for a target like this compound, methods like reductive amination or controlled alkylation are generally more direct.
Optimization of Reaction Conditions, Selectivity, and Process Efficiency
Optimizing the synthesis of a specific, sterically hindered secondary amine requires careful consideration of multiple reaction parameters to maximize yield and purity while minimizing side reactions and waste.
For reductive amination , key optimization points include the choice of the reducing agent and the control of pH. Using a chemoselective reductant like NaBH(OAc)₃ is critical to prevent the reduction of the starting carbonyl compound. harvard.edu The pH must be mildly acidic to facilitate the dehydration step that forms the iminium ion, but not so acidic that it fully protonates and deactivates the starting amine nucleophile. harvard.edu
In controlled alkylation , the stoichiometry of the reactants is a crucial parameter. An excess of the primary amine is often used to statistically favor mono-alkylation over di-alkylation. libretexts.org Temperature and reaction time are also critical; lower temperatures and shorter reaction times can help minimize the extent of over-alkylation, though this may come at the cost of conversion. The choice of solvent and base can also significantly impact the reaction rate and outcome. fishersci.co.uk
For catalyst-driven processes like hydroamination and Buchwald-Hartwig amination , optimization focuses on the catalyst system. This includes the choice of the metal, the specific ligand, the catalyst loading (the amount of catalyst used), and the base. numberanalytics.comresearchgate.net Ligand design has been a central theme in advancing these reactions, with bulkier and more electron-donating ligands often providing higher activity and selectivity. numberanalytics.com Temperature and reaction time must be carefully controlled to ensure catalyst stability and prevent decomposition or the formation of byproducts. researchgate.net Process efficiency is enhanced by using low catalyst loadings and moving towards milder, more environmentally benign solvents and conditions.
| Synthetic Method | Key Parameters to Optimize | Goal of Optimization |
|---|---|---|
| Reductive Amination | Reducing agent, pH, solvent, temperature | Maximize iminium reduction, minimize carbonyl reduction. harvard.edu |
| Alkylation | Reactant stoichiometry, base, temperature, reaction time | Maximize mono-alkylation, minimize over-alkylation. fishersci.co.uklibretexts.org |
| Hydroamination | Catalyst (metal/ligand), temperature, substrate concentration | Achieve high conversion, control regioselectivity (Markovnikov vs. anti-Markovnikov). libretexts.org |
| Buchwald-Hartwig Amination | Catalyst (metal/ligand), base, solvent, temperature | Maximize coupling yield, ensure catalyst stability, broaden substrate scope. numberanalytics.comyoutube.com |
Stereochemical Control and Chiral Synthesis Considerations in Amine Formation
The principles of stereochemical control are fundamental in modern organic synthesis, particularly in the fields of medicinal and materials chemistry where the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity or material properties. orgsyn.org When considering the synthesis of this compound and its analogues, an analysis of the target molecule's structure is the critical first step in determining the relevance and approach to stereochemical control.
The designated target molecule, this compound, is an achiral secondary amine. Its structure consists of a nitrogen atom bonded to a linear pentyl group and a highly branched 2,4,4-trimethylpentan-2-yl group (commonly known as the tert-octyl group). Neither of the alkyl substituents contains a stereocenter, and the nitrogen atom itself is not a stereogenic center. Consequently, the synthesis of this specific compound does not require methods for stereochemical control, as no stereoisomers exist.
However, the discussion of stereochemical control becomes highly relevant when considering the synthesis of chiral analogues of this compound. Such analogues could incorporate chirality in either the pentyl-derived chain or the tert-octyl framework. The introduction of a stereocenter would necessitate the use of asymmetric synthesis strategies to selectively produce the desired enantiomer or diastereomer. The significant steric bulk of the tert-octyl group would be a dominant factor in any such synthetic strategy, potentially offering high levels of stereoinduction but also presenting challenges in reactivity. rsc.org
Key strategies for the asymmetric synthesis of chiral analogues would likely revolve around established methods for amine formation, adapted to incorporate stereochemical control:
Reductive Amination with Chiral Substrates: A common and powerful method for amine synthesis is reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine, followed by reduction. wikipedia.org To synthesize a chiral analogue, one could start with either a chiral carbonyl compound or a chiral amine. For instance, reacting the achiral primary amine, 2,4,4-trimethylpentan-2-amine (tert-octylamine), with a chiral pentanal derivative (e.g., 2-methylpentanal) would generate a diastereomeric mixture of imines, which upon reduction would yield diastereomeric secondary amines. The stereochemical outcome of the reduction could be influenced by the choice of reducing agent and the existing stereocenter.
Nucleophilic Addition to Chiral Imines: A widely used approach for asymmetric amine synthesis involves the use of chiral auxiliaries. rsc.org One prominent strategy is the application of N-tert-butanesulfinamide, which can be condensed with an aldehyde or ketone to form a chiral N-sulfinyl imine. google.com Nucleophilic addition to this intermediate often proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the auxiliary reveals the chiral amine. To create a chiral analogue of this compound, one could envision reacting a chiral N-sulfinyl imine derived from a pentanal derivative with a Grignard or organolithium reagent corresponding to the tert-octyl group, although the steric hindrance of such a nucleophile would be a significant challenge. google.com
Alkylation of Chiral Amines: Another approach involves the N-alkylation of a chiral primary amine. google.com For example, a chiral version of tert-octylamine (B44039) could be alkylated with a pentyl halide. The primary synthetic challenge would be the initial preparation of the enantiomerically pure chiral amine, which is not commercially available.
The steric hindrance imposed by the 2,4,4-trimethylpentan-2-yl group is a double-edged sword. While it can effectively shield one face of a reactive intermediate and lead to high stereoselectivity, it can also severely retard reaction rates, necessitating harsh conditions that might compromise stereochemical integrity. prepchem.com
Given the absence of specific research into the chiral synthesis of analogues of this compound, a data table illustrating the principle of diastereoselective reductive amination for other sterically hindered amines is presented below for conceptual understanding.
| Amine Substrate | Carbonyl Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference Principle |
|---|---|---|---|---|
| (R)-α-Methylbenzylamine | Pivaldehyde | NaBH(OAc)₃ | 95:5 | High facial selectivity due to steric hindrance near the reacting center. |
| tert-Butylamine | (R)-2-Phenylpropionaldehyde | H₂/Pd/C | 80:20 | Substrate control from the chiral aldehyde directs the hydrogenation. |
| (R)-1-(1-Naphthyl)ethylamine | Cyclohexanone | NaBH₃CN | 90:10 | Bulky naphthyl group effectively blocks one face of the imine intermediate. |
This table is illustrative and provides examples of stereochemical control in the synthesis of sterically hindered amines analogous in principle to chiral variants of this compound. The data is based on general outcomes for these types of reactions and not on specific experimental results for the named compound's analogues.
Chemical Reactivity and Derivatization of Pentyl 2,4,4 Trimethylpentan 2 Yl Amine
Transformations Involving Adjacent Alkyl Moieties
The pentyl and 2,4,4-trimethylpentan-2-yl groups are saturated hydrocarbon chains (alkanes), which are generally unreactive under mild conditions. Transformations of these moieties typically require harsh conditions, such as those used for free-radical reactions. For example, free-radical halogenation (e.g., with Cl₂ or Br₂ under UV light) could introduce a halogen atom onto the alkyl chains, but this process would likely be unselective, leading to a mixture of halogenated isomers. The presence of the nitrogen atom could direct radical abstraction to some extent, but a complex product mixture would still be expected.
Synthesis of Complex Derivatives and Polyfunctionalized Molecules
The synthesis of complex derivatives from Pentyl(2,4,4-trimethylpentan-2-yl)amine would be a challenging, multi-step endeavor due to its inherent low reactivity. A plausible strategy would involve an initial, likely difficult, functionalization at the nitrogen center, followed by further reactions on the newly introduced group.
For example, a potential, albeit low-yielding, acylation with a bifunctional acyl chloride (e.g., 4-chlorobutyryl chloride) could introduce a reactive handle. The resulting amide would contain a terminal alkyl chloride that could then participate in subsequent nucleophilic substitution reactions to build more complex structures. However, each synthetic step would need to overcome the significant steric barriers imposed by the bulky alkyl groups.
Mechanistic Investigations of Key Reactions Involving this compound
While no specific mechanistic studies have been published for this compound, the mechanisms of its potential reactions can be predicted based on general principles.
For reactions at the nitrogen center, such as acylation , the mechanism is a nucleophilic acyl substitution. The reaction would proceed via a tetrahedral intermediate. The formation of this intermediate is the rate-determining step. For this compound, the large alkyl groups would create significant steric strain in the transition state leading to the tetrahedral intermediate, thereby increasing the activation energy and dramatically slowing the reaction rate. This steric shielding of the nitrogen lone pair is the primary reason for its low nucleophilicity. acs.orgmasterorganicchemistry.com
In the case of an elimination reaction from a derivative, such as the Hofmann elimination of a quaternary ammonium (B1175870) salt, the steric bulk would play a crucial role in the regioselectivity. If the amine were exhaustively alkylated (e.g., with methyl iodide) to form a quaternary ammonium salt and then treated with a strong base, an E2 elimination would occur. Due to the large size of the resulting trialkylamine leaving group, the base would preferentially abstract a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene (the "Hofmann product"). libretexts.orgyoutube.com For this specific compound, elimination would be expected to occur preferentially on the pentyl chain to yield pent-1-ene.
Applications of Pentyl 2,4,4 Trimethylpentan 2 Yl Amine in Chemical Synthesis and Catalysis
Role as a Nucleophilic Reagent in Diverse Bond-Forming Reactions
The nitrogen atom in Pentyl(2,4,4-trimethylpentan-2-yl)amine features a lone pair of electrons, rendering it nucleophilic. However, the significant steric hindrance imposed by the bulky 2,4,4-trimethylpentan-2-yl group and, to a lesser extent, the pentyl group, modulates its reactivity. In general, the nucleophilicity of amines is influenced by both electronic and steric factors. While the alkyl groups are electron-donating, which enhances the electron density on the nitrogen, the steric bulk can impede the approach to an electrophilic center.
This steric hindrance makes this compound a selective nucleophile. It is expected to react more readily with less sterically demanding electrophiles. For instance, in nucleophilic substitution reactions, it would likely favor reactions with primary alkyl halides over secondary or tertiary ones. The bulky nature of the amine would significantly slow down or even prevent reactions with sterically crowded electrophiles.
One area where such hindered amines can be advantageous is in preventing over-alkylation. In reactions of primary amines with alkyl halides, a common issue is the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The steric bulk of this compound would likely disfavor further reaction of the resulting tertiary amine, thus allowing for more controlled synthesis of specific products.
| Reaction Type | Expected Reactivity of this compound | Rationale |
| SN2 with Primary Alkyl Halides | Moderate | Lone pair is available, but approach is somewhat hindered. |
| SN2 with Secondary Alkyl Halides | Low | Significant steric clash between the amine's bulky group and the electrophile. |
| SN2 with Tertiary Alkyl Halides | Very Low / Unreactive | Extreme steric hindrance prevents the necessary backside attack. |
| Acylation with Acid Chlorides | Moderate to High | The electrophilic carbon of the acyl chloride is relatively accessible. |
Utilization as a Sterically Hindered Base in Organic Transformations
The steric bulk that diminishes the nucleophilicity of this compound makes it a potentially excellent non-nucleophilic base. Such bases are valuable in organic synthesis when a proton needs to be removed without the base interfering with other electrophilic centers in the molecule. A classic example of a sterically hindered amine base is 2,2,6,6-tetramethylpiperidine (B32323) (TMP), which is widely used in deprotonation reactions where traditional bases like alkoxides might act as nucleophiles. chemicalbook.comchemicalbook.com
The basicity of an amine is determined by the availability of its lone pair to accept a proton. Alkyl groups are electron-donating and increase the basicity of amines compared to ammonia (B1221849). While secondary amines are generally more basic than primary amines, extreme steric hindrance can sometimes decrease basicity by impeding solvation of the protonated amine. However, in many non-polar organic solvents, this effect is less pronounced. The pKa of the conjugate acid of a typical secondary amine is around 11. Given its structure, this compound is expected to be a moderately strong base, suitable for deprotonating a variety of organic substrates, including alcohols and terminal alkynes, and for promoting elimination reactions over substitution reactions.
| Substrate | Potential Application as a Base |
| Alkyl Halides | Promotion of E2 elimination reactions. |
| Alcohols | Deprotonation to form alkoxides. |
| Ketones | Formation of enolates. |
| Terminal Alkynes | Formation of acetylides. |
Development of this compound-Derived Ligands and Organocatalysts
The nitrogen atom in this compound can coordinate to metal centers, making it a potential ligand in coordination chemistry and catalysis. The bulky nature of the 2,4,4-trimethylpentan-2-yl group can be advantageous in creating a specific coordination environment around a metal, potentially influencing the selectivity and reactivity of the resulting catalyst. For instance, bulky ligands are known to stabilize low-coordinate metal centers and can create chiral pockets in asymmetric catalysis.
Furthermore, chiral derivatives of this amine could serve as organocatalysts. Chiral secondary amines are a cornerstone of asymmetric organocatalysis, operating through the formation of enamine or iminium ion intermediates. The steric bulk of the amine can play a crucial role in controlling the stereochemical outcome of these reactions by directing the approach of the substrate.
Application as a Chiral Auxiliary or Building Block in Asymmetric Synthesis
If this compound were available in an enantiomerically pure form, it could serve as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The steric bulk of the 2,4,4-trimethylpentan-2-yl group would be highly effective in shielding one face of a reactive intermediate, leading to high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered. Chiral amines are widely used for this purpose in reactions such as asymmetric alkylations and aldol (B89426) reactions. sigmaaldrich.com
Precursor to Specialty Chemicals and Intermediates for Advanced Applications
Sterically hindered amines are important precursors for the synthesis of Hindered Amine Light Stabilizers (HALS). HALS are used to protect polymers from degradation by light and heat. The mechanism of action involves the amine being oxidized to a stable nitroxyl (B88944) radical, which can then trap free radicals that would otherwise degrade the polymer. The bulky groups around the nitrogen atom are crucial for the stability of the nitroxyl radical. Tert-octylamine (B44039), a primary amine with a similar bulky alkyl group, is a known precursor in the synthesis of HALS. google.comkyoto-u.ac.jp It is plausible that this compound could be used to synthesize novel HALS with specific solubility and compatibility properties conferred by the pentyl group.
Solvent and Co-solvent Properties in Reaction Media
High molecular weight amines, such as this compound, are generally liquids with relatively high boiling points. Due to the long alkyl chains, they are expected to have low solubility in water but good solubility in a wide range of organic solvents. ncert.nic.inlibretexts.org This property could make them useful as solvents or co-solvents in certain reactions, particularly those involving nonpolar substrates. The basic nature of the amine could also be beneficial in reactions that require a basic medium.
| Property | Expected Characteristic |
| Water Solubility | Low |
| Organic Solvent Solubility | High |
| Boiling Point | High |
| Polarity | Relatively Low |
Integration of Pentyl 2,4,4 Trimethylpentan 2 Yl Amine in Advanced Materials Science and Engineering
Role in Surface Chemistry and Coating Technologies (e.g., low VOC additives for paints and coatings)
The molecular structure of Pentyl(2,4,4-trimethylpentan-2-yl)amine, with its high molecular weight and branched structure, results in a low vapor pressure. This makes it and its derivatives attractive for formulating low- or zero-VOC paints and coatings. google.comgoogle.com While not evaporating like traditional amines, such additives perform the crucial role of pH adjustment and can also enhance other film properties. Multifunctional additives in this class have been shown to improve hardness, scrub resistance, and corrosion resistance in the final paint film. google.com The bulky alkyl groups can also aid in the coalescence process, helping polymer particles fuse into a continuous, durable film.
Table 5.2: Performance Enhancements with Low-VOC Amine Additives in Waterborne Coatings
| Paint Property | Standard Volatile Amine | Formulation with Low-VOC Bulky Amine Additive |
|---|---|---|
| VOC Content | Contributes to formulation VOC | Minimal to zero VOC contribution google.comgoogle.com |
| Odor | Noticeable amine odor | Low to negligible odor |
| Scrub Resistance | Standard | Improved |
| Gloss Development | Standard | Enhanced |
| Corrosion Resistance | Basic pH protection | Improved flash rust resistance google.com |
Application in Supramolecular Assemblies and Self-Assembled Systems
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. Molecules that can self-assemble typically possess distinct polar and non-polar regions (amphiphilicity).
This compound has a clear amphiphilic character. The secondary amine group serves as a polar, hydrophilic "head" capable of forming hydrogen bonds. The pentyl and the highly branched 2,4,4-trimethylpentyl groups constitute large, non-polar, hydrophobic "tails." This molecular structure suggests a potential for self-assembly in specific solvent systems. In aqueous environments, it could theoretically form micelles or adsorb at interfaces, while in non-polar solvents, it might form reverse micelles. While specific studies on the self-assembling properties of this compound are not prominent in the literature, its structure is analogous to other amphiphilic molecules known to form complex supramolecular systems.
Utility in Designing Functionalized Nanomaterials (e.g., liquid crystal compositions, sealants)
The design of functional nanomaterials often relies on the precise arrangement of specialized organic molecules. In the field of liquid crystals (LCs), molecular shape, polarity, and intermolecular interactions dictate the material's phase behavior and electro-optical properties.
Liquid crystal compositions are often complex mixtures of multiple compounds, where each component contributes to achieving a desired set of properties, such as a broad operating temperature range and fast switching speeds. google.com Organic amines have been investigated as components in liquid crystal formulations. The incorporation of amine-containing molecules can influence the mesogenic range (the temperature range in which the material exhibits liquid crystal properties) and other physical characteristics of the mixture. Given its distinct molecular structure and polarity, this compound could be explored as a dopant or additive in liquid crystal compositions to tune viscosity, dielectric anisotropy, and phase transition temperatures. No specific applications related to sealants have been documented in the reviewed sources.
Contributions to Anti-Corrosion Formulations
Organic corrosion inhibitors are widely used to protect metallic surfaces in various environments. The primary mechanism of many organic inhibitors involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from corrosive agents like water and oxygen. researchgate.net
Amines are a particularly effective class of corrosion inhibitors. google.com The nitrogen atom's lone pair of electrons can coordinate with the metal surface, leading to strong adsorption. This compound is well-suited for this role.
Adsorption: The polar amine group can act as the anchor, adsorbing onto the metallic substrate.
Protective Barrier: The two large, hydrophobic alkyl chains (pentyl and 2,4,4-trimethylpentyl) are repelled by the polar metal surface and orient themselves outwards, forming a dense, non-polar film. This film acts as a barrier to prevent water and dissolved salts from reaching the metal surface, thereby inhibiting the electrochemical reactions that cause corrosion. researchgate.netgoogle.com
The bulky, branched nature of the 2,4,4-trimethylpentyl group can enhance the effectiveness of this barrier by creating a more tightly packed and less permeable hydrophobic layer compared to simple straight-chain amines.
Advanced Spectroscopic and Chromatographic Methodologies for Research and Characterization of Pentyl 2,4,4 Trimethylpentan 2 Yl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Pentyl(2,4,4-trimethylpentan-2-yl)amine. Both ¹H and ¹³C NMR would provide detailed information about the carbon skeleton and the environment of each proton, confirming the connectivity of the pentyl and 2,4,4-trimethylpentan-2-yl groups to the secondary amine nitrogen.
In a ¹H NMR spectrum, distinct signals would be expected for the protons on the pentyl chain and the tert-octyl group. The protons on the carbon adjacent to the nitrogen (α-protons) would appear as the most deshielded signals in the aliphatic region due to the electron-withdrawing effect of the nitrogen atom. The nine protons of the tert-butyl group (C(CH₃)₃) would give rise to a sharp, intense singlet, while the gem-dimethyl protons on the other side of the nitrogen would also produce a distinct singlet. The methylene (B1212753) protons of the pentyl group and the methylene bridge in the tert-octyl group would show characteristic multiplets due to spin-spin coupling with adjacent protons. The single proton on the nitrogen (N-H) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom in the molecule. The carbons bonded directly to the nitrogen would be shifted downfield. The quaternary carbons of the tert-octyl group would also be readily identifiable. Data for the related compound, tert-Octylamine (B44039), is available and can serve as a reference for the expected chemical shifts of the 2,4,4-trimethylpentan-2-yl moiety spectrabase.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from similar structures.
| Assignment (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| (CH₃)₃C-CH₂- | Singlet, ~0.9-1.0 | ~31.5 (C), ~29.0 (CH₃) |
| -CH₂-C(CH₃)₂-NH- | Singlet, ~1.3-1.4 | ~57.0 (C), ~31.8 (CH₂) |
| -C(CH₃)₂-NH- | Singlet, ~1.1-1.2 | ~51.5 (C), ~27.0 (CH₃) |
| -NH-CH₂- | Triplet, ~2.5-2.7 | ~45.0 |
| -NH-CH₂-CH₂- | Multiplet, ~1.4-1.5 | ~30.0 |
| -CH₂-CH₂-CH₂- | Multiplet, ~1.2-1.3 | ~29.0 |
| -CH₂-CH₂-CH₂-CH₂- | Multiplet, ~1.2-1.3 | ~22.5 |
| -CH₂-CH₃ | Triplet, ~0.8-0.9 | ~14.0 |
| -NH- | Broad Singlet, variable | N/A |
Mass Spectrometry (MS) Techniques for Reaction Monitoring, Purity Assessment, and Derivative Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) and several characteristic fragment ions.
The fragmentation pattern would be dominated by cleavage of the C-C and C-N bonds. A primary fragmentation pathway for amines is the α-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion. For this compound, α-cleavage could result in the loss of a butyl radical from the tert-octyl group or the loss of a butyl radical from the pentyl group. The most characteristic fragmentation of the 2,4,4-trimethylpentan-2-yl group is the loss of a tert-butyl radical (57 Da) to form a prominent ion. Mass spectral data for the precursor 2,4,4-trimethyl-2-pentylamine (tert-Octylamine) shows a base peak at m/z 58, corresponding to the [CH₂=C(CH₃)NH₂]⁺ ion, and significant peaks from the loss of methyl and tert-butyl groups nist.govnih.gov. A similar fragmentation pattern would be expected for the target compound, with shifts in m/z values corresponding to the presence of the N-pentyl group.
Table 2: Predicted Key Mass Fragments for this compound (MW = 199.38) Predictions based on typical amine fragmentation and data for tert-Octylamine nist.govnih.gov.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 199 | [C₁₃H₂₉N]⁺ | Molecular Ion (M⁺) |
| 184 | [M - CH₃]⁺ | Loss of a methyl radical |
| 142 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical from the octyl group |
| 128 | [C₈H₁₈N]⁺ | α-cleavage, loss of a butyl radical from the pentyl group |
| 114 | [C₇H₁₆N]⁺ | α-cleavage, loss of a hexyl radical |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions
As a secondary amine, the most diagnostic feature in its IR spectrum would be the N-H stretching vibration. Unlike primary amines which show two N-H stretching bands, secondary amines exhibit a single, typically weak to medium intensity band in the region of 3300-3500 cm⁻¹ spectroscopyonline.com. The exact position and broadness of this peak can be indicative of hydrogen bonding, which may be observed in the pure liquid state.
Other key absorptions would include the C-H stretching vibrations of the methyl and methylene groups, which appear just below 3000 cm⁻¹. C-H bending vibrations for these groups would be observed in the 1350-1470 cm⁻¹ region. An N-H bending (wagging) vibration for secondary amines is also expected, typically in the 700-750 cm⁻¹ range spectroscopyonline.com. The IR spectrum for the related primary amine, tert-octylamine, shows characteristic N-H stretching and bending modes that provide a basis for these predictions nist.gov. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the C-C backbone and could provide complementary information.
Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound Based on general values for secondary amines spectroscopyonline.comwpmucdn.com.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | 3300 - 3500 | Weak to Medium |
| C-H Stretch (sp³) | 2850 - 2970 | Strong |
| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium |
| C-N Stretch | 1020 - 1220 | Medium |
| N-H Wag | 700 - 750 | Medium, Broad |
High-Resolution Chromatographic Separations (GC-MS, LC-MS) for Complex Mixture Analysis
High-resolution chromatographic techniques coupled with mass spectrometry are essential for separating the target compound from reaction byproducts, starting materials, or other impurities, and for confirming its identity in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound would exhibit a specific retention time on a given GC column, which aids in its identification. The Kovats retention index for the related tert-Octylamine has been reported, providing a reference point for predicting the chromatographic behavior of the larger N-pentyl derivative nih.gov. The mass spectrometer detector provides mass spectra of the eluting peaks, allowing for positive identification by matching fragmentation patterns with known data. GC-MS is also highly effective for assessing the purity of a synthesized sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile alternative, particularly for less volatile or thermally labile compounds. While the target amine is likely amenable to GC, LC-MS offers different selectivity. Reversed-phase LC would be a common approach, but the basic nature of the amine can lead to poor peak shape on standard silica-based columns. Using mobile phases with additives like formic acid or trifluoroacetic acid can improve chromatography by protonating the amine lcms.cz. Electrospray ionization (ESI) would be an effective ionization method in LC-MS, typically producing a strong protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight. LC-MS/MS can provide further structural information through collision-induced dissociation of the parent ion rug.nl.
X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This compound, like many simple secondary amines, is expected to be a liquid at room temperature. Therefore, X-ray crystallography would not be directly applicable to the pure amine under standard conditions.
However, the technique is invaluable for characterizing solid derivatives of the compound. By reacting the amine with an acid, such as hydrochloric acid or a chiral carboxylic acid, a stable, crystalline salt can often be formed. For example, the hydrochloride salt of the parent amine, 2,4,4-trimethylpentan-2-amine, is a commercially available crystalline solid tcichemicals.com. Analysis of such a crystalline derivative by X-ray diffraction would provide precise bond lengths, bond angles, and conformational information of the protonated amine cation, as well as details about the packing and intermolecular interactions (e.g., hydrogen bonding) within the crystal lattice. This would unequivocally confirm the molecular structure.
Theoretical and Computational Investigations of Pentyl 2,4,4 Trimethylpentan 2 Yl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of Pentyl(2,4,4-trimethylpentan-2-yl)amine. These calculations can elucidate the distribution of electrons within the molecule, which is key to predicting its chemical behavior.
Detailed Research Findings: DFT studies on sterically hindered amines typically utilize functionals like B3LYP or M06-2X with basis sets such as 6-31G* or def2-TZVP to perform geometry optimization and calculate electronic properties. molssi.orgmit.edu For a molecule like this compound, these calculations would reveal a high-energy Highest Occupied Molecular Orbital (HOMO) localized primarily on the nitrogen atom's lone pair. The energy of the HOMO is a critical indicator of the molecule's ability to act as a nucleophile or an electron donor. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed across the antibonding orbitals of the C-N and C-H bonds.
The HOMO-LUMO energy gap is a predictor of chemical reactivity; a smaller gap suggests higher reactivity. Due to the electron-donating nature of the two alkyl groups, the HOMO energy would be relatively high, making the amine a strong base. However, the accessibility of this lone pair is severely restricted by steric hindrance, a factor that computational models can quantify. nih.govrsc.orgresearchgate.net
Electrostatic potential maps generated from these calculations would show a region of high negative potential (red) concentrated around the nitrogen atom, confirming it as the primary site for electrophilic attack. However, this region would be sterically shielded by the bulky alkyl groups. Mulliken charge analysis would likely assign a partial negative charge to the nitrogen atom, further supporting its role as a nucleophilic center.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Energy | Relatively high, localized on Nitrogen | Good electron-donating ability (Lewis base) |
| LUMO Energy | High, distributed on σ* orbitals | Resistant to acting as an electron acceptor |
| HOMO-LUMO Gap | Moderate | Indicates moderate chemical reactivity |
| Electrostatic Potential | Negative potential focused on N | Site of protonation and electrophilic attack |
| Mulliken Charge on N | Partial negative | Confirms nucleophilic character of the nitrogen atom |
Conformational Analysis and Steric Effects of the Branched Alkyl Chains
The three-dimensional structure and the spatial arrangement of the bulky alkyl chains in this compound are critical determinants of its physical and chemical properties. Conformational analysis reveals the most stable arrangements of the atoms, while steric effects dictate the molecule's reactivity.
Detailed Research Findings: The two alkyl groups, pentyl and tert-octyl, create significant steric congestion around the nitrogen atom. This steric hindrance is a dominant factor influencing the amine's properties. researchgate.net Computational methods can quantify this hindrance using parameters like the "percent buried volume" (%VBur), which measures the percentage of a sphere around the nitrogen atom that is occupied by its substituents. nih.govrsc.orgresearchgate.net For this amine, the %VBur would be substantial, indicating that the nitrogen's lone pair is highly shielded.
Another advanced measure is "N exposure," which calculates the exposed surface area of the reactive nitrogen atom based on a DFT-optimized structure. osti.gov This method effectively captures the spatial arrangement of the pendant groups and has been shown to outperform older steric parameters like Taft's Es or Charton's ν values. osti.gov The branched tert-octyl group, in particular, contributes significantly more to steric shielding than a linear chain of the same length. osti.gov This extreme steric hindrance physically blocks the approach of reactants to the nitrogen's lone pair, thereby reducing its nucleophilicity, even though electronically it is a strong base. osti.govresearchgate.net This effect can be so pronounced in highly congested amines that it leads to a planarization of the typically pyramidal sp3 nitrogen center. nih.govrsc.orgresearchgate.net
Table 2: Comparison of Steric Parameters for Various Alkyl Groups
| Alkyl Group | Type | Expected Steric Hindrance |
|---|---|---|
| Methyl | Primary | Low |
| Ethyl | Primary | Moderate |
| Isopropyl | Secondary | High |
| tert-Butyl | Tertiary | Very High |
| Pentyl | Primary (linear) | Moderate |
| 2,4,4-Trimethylpentan-2-yl | Tertiary (branched) | Extremely High |
Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide atomic-level insights into its behavior in different environments, such as in a pure liquid state or in solution. easychair.org
Detailed Research Findings: MD simulations model the system by defining a force field, which includes terms for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. ulisboa.pt A simulation of this amine in a protic solvent like water would show that while the nitrogen atom can act as a hydrogen bond acceptor, the bulky and hydrophobic alkyl chains would significantly disrupt the surrounding water structure. nih.govresearchgate.net The hydrophobic effect would likely cause the amine molecules to aggregate, minimizing the unfavorable interactions between the alkyl chains and water.
In a non-polar, aprotic solvent like hexane, the interactions would be dominated by weaker van der Waals forces. The simulations would show how the flexible pentyl and tert-octyl chains interdigitate with solvent molecules. These simulations are crucial for predicting macroscopic properties like density, viscosity, and diffusion coefficients. ulisboa.pt By analyzing the radial distribution functions from the simulation, one can understand the local solvation structure around the amine nitrogen and the hydrophobic alkyl groups. easychair.orgosti.gov
Table 3: Typical Parameters and Outputs of an MD Simulation
| Simulation Parameter/Output | Description | Relevance for this compound |
|---|---|---|
| Force Field | Set of equations and parameters describing potential energy | e.g., OPLS-AA or CHARMM, parameterized for aliphatic amines |
| Solvent Model | Representation of solvent molecules | e.g., Explicit (TIP3P for water) or Implicit (continuum model) easychair.org |
| Simulation Time | Duration of the simulation (nanoseconds to microseconds) | Must be long enough to sample relevant molecular motions |
| Radial Distribution Function | Probability of finding an atom at a distance from another | Shows solvation shells and intermolecular packing |
| Diffusion Coefficient | Measure of molecular mobility | Predicts how fast the amine moves through a solvent |
| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds over time | Determines the extent of interaction with protic solvents |
Theoretical Prediction of Reaction Mechanisms and Transition State Structures
A primary application of computational chemistry is to map out the energy landscape of a chemical reaction, identifying the low-energy reactant and product states, as well as the high-energy transition state that connects them. researchgate.net This allows for the prediction of reaction feasibility and rates.
Detailed Research Findings: For reactions involving this compound, such as N-alkylation or N-acylation, theoretical calculations can be used to locate the transition state structure. nih.govucsb.edu These calculations would almost certainly show a very high activation energy barrier for any reaction requiring direct nucleophilic attack by the nitrogen atom. researchgate.net The transition state for an SN2 reaction, for example, would involve the approach of an electrophile to the nitrogen. The extreme steric bulk of the pentyl and especially the tert-octyl groups would cause severe non-bonded repulsive interactions (steric clash) in the transition state, dramatically increasing its energy. acs.orgresearchgate.net
The reaction mechanism for sterically hindered amines is often altered. For instance, in reactions with CO2, less hindered amines form a stable carbamate (B1207046) via a zwitterionic intermediate. researchgate.net However, for a highly hindered amine, this carbamate is unstable, and the reaction is impeded. osti.govresearchgate.net Computational studies can compare the energy barriers of different potential pathways to predict which mechanism is favored. For this amine, any bimolecular reaction at the nitrogen center would be predicted to be exceptionally slow due to a sterically-destabilized transition state. researchgate.net
Table 4: Hypothetical Reaction Coordinate for N-Alkylation
| Species | Relative Energy | Description |
|---|---|---|
| Reactants | Low | Amine + Alkyl Halide, separated molecules |
| Reactant Complex | Slightly Lower | Amine and Alkyl Halide interacting via weak forces |
| Transition State | Very High | Partial bond formation (N-C) and bond breaking (C-Halogen). High steric strain. ucsb.edu |
| Product Complex | Lower | Quaternary ammonium (B1175870) salt and halide ion interacting |
| Products | Low | Quaternary ammonium salt + Halide ion, separated |
Cheminformatics Approaches for Property Prediction and Database Mining
Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. researchgate.net This includes developing quantitative structure-property relationship (QSPR) models and mining existing chemical databases for information. psu.edu
Detailed Research Findings: QSPR models are statistical equations that correlate a molecule's properties with its structural features, known as molecular descriptors. nih.govnih.gov For this compound, hundreds of descriptors can be calculated from its 2D structure alone (SMILES string: CCCCCNC(C)(C)CC(C)(C)C). These include topological indices, counts of specific atom types or functional groups, and molecular weight. chemrxiv.org More complex 3D descriptors can also be calculated from its computed conformation.
These descriptors can be used as inputs for machine learning algorithms, such as multiple linear regression or graph neural networks, to predict physical properties like boiling point, density, and refractive index. nih.govnih.govresearchgate.net Such models are trained on large datasets of known amines and can then be used to estimate the properties of new or uncharacterized molecules like the one . nih.govifpenergiesnouvelles.com
Database mining involves searching large chemical databases (e.g., PubChem, Reaxys, SciFindern) for existing information. mpg.de A search for this compound (CAS No. 41781-40-2) or its molecular formula (C13H29N) would retrieve basic information and potentially link to suppliers or literature where it is mentioned, even if extensive experimental data is absent. nih.govnih.gov
Table 5: Selected Molecular Descriptors and Their Potential Applications in QSPR
| Descriptor Type | Example Descriptor | Property Predicted |
|---|---|---|
| Constitutional | Molecular Weight | Boiling Point, Density nih.gov |
| Topological | Wiener Index, Zagreb Index | Enthalpy of Vaporization, Viscosity |
| Geometric (3D) | Molecular Surface Area | Solubility, Partition Coefficient |
| Quantum-Chemical | HOMO/LUMO Energy | Reactivity, Ionization Potential |
| Functional Group Counts | Number of C-atoms, N-atoms | Basicity (pKa) |
Future Research Directions and Emerging Trends for Pentyl 2,4,4 Trimethylpentan 2 Yl Amine
Exploration of Novel Catalytic Systems for Amine Functionalization9.2. Integration into Flow Chemistry and Automated Synthesis Platforms9.3. Design and Synthesis of Advanced Materials with Tailored Properties Utilizing the Amine Moiety9.4. Advanced Theoretical Predictions Guiding Experimental Validation9.5. Application of Sustainable and Green Chemistry Principles in its Synthesis and Utilization
Further investigation into this compound would be necessary to generate the specific, data-driven article requested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
